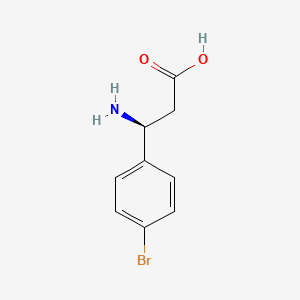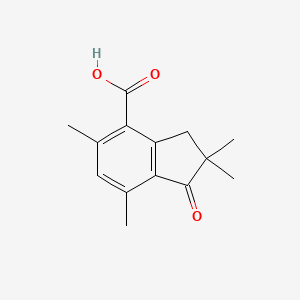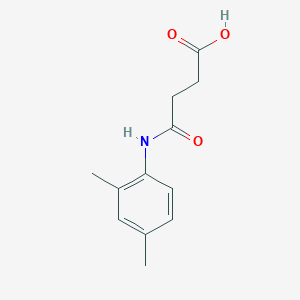
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid ethyl ester” is a product used for proteomics research . Its molecular formula is C16H17NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid ethyl ester” is 257.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and the monoisotopic mass are 257.10519334 g/mol . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research for the study of protein expression, interaction, and function. It serves as a precursor for synthesizing modified amino acids, which are crucial in developing antibodies and studying protein structures and functions .
Thermo-responsive Materials
Researchers have developed thermo-responsive materials using pyrrole derivatives that exhibit controllable fluorescence in solid state. These materials are valuable in creating temperature monitoring devices due to their unique fluorescence characteristics, which change in response to temperature variations.
Antimicrobial Agents
Pyrrole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties . They have shown significant antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents.
Spectroscopy and Molecular Interaction Studies
The compound is used in spectroscopy analysis to understand molecular interactions. Studies involving novel hydrazide-hydrazone of pyrrole derivatives have provided insights into the properties and applications of these compounds in molecular interaction studies.
Drug Development
As a small-molecule drug candidate, this compound has shown a variety of biological activities, including anti-inflammatory , anti-tumor , and anti-bacterial effects . It is being explored for its potential use in treating various diseases.
Veterinary Research
In veterinary research, this compound is used to create antibodies for studying animal proteins. It helps in understanding diseases and developing treatments specific to animals .
Synthesis of Novel Organic Compounds
The compound serves as a building block for synthesizing novel organic compounds. Its structure allows for various chemical modifications, leading to the creation of new molecules with potential applications in medicinal chemistry and materials science .
Fluorescence Studies
Due to its structural properties, this compound is used in fluorescence studies. It can be incorporated into other molecules to study their fluorescence properties, which is essential in developing fluorescent probes and sensors .
Propriétés
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-12(15(18)19)4-5-14(9)16-10(2)7-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIKDEPKXYMZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182623 |
Source


|
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid | |
CAS RN |
409353-44-2 |
Source


|
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409353-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)










